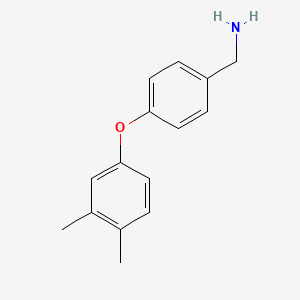![molecular formula C14H15N3O4S B3169474 2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937599-74-1](/img/structure/B3169474.png)
2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
The compound is a pyrimidine derivative, which is a type of nitrogen-containing heterocycle. Pyrimidines are important in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a tetrahydrofuran group, which is a five-membered ring containing an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Mercapto-7-methyl-4-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid, due to its complex structure, serves as a key intermediate in the synthesis of various heterocyclic compounds. Research indicates that similar mercapto- and methyl-substituted dihydropyrimidines are foundational in creating novel pyrido and thieno pyrimidine derivatives, showcasing their versatility in synthesizing heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005). Another study synthesizes the title compound through a reaction involving ethyl chloroacetate and aldehyde, demonstrating the chemical reactivity and potential for creating complex molecular architectures (Xin‐Gang Liu et al., 2004).
Heterocyclic Compound Development
Further research elaborates on the synthetic potential of related compounds for developing oxadiazole heterocyclic compounds containing pyranopyridine moieties. These synthesized molecules are expected to exhibit hypertensive activity, underscoring the therapeutic implications of derivatives related to the mentioned compound (Kumar & Mashelker, 2007).
Pharmacological Applications
While direct applications of the compound are not highlighted, studies on structurally similar molecules illustrate a broad spectrum of biological activities. For instance, new pyrimidine and fused pyrimidine derivatives exhibit antimicrobial properties, hinting at the potential pharmacological benefits of exploring modifications and derivatives of the target compound (Ahmed et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-4-oxo-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-7-5-9(13(19)20)10-11(15-7)17(14(22)16-12(10)18)6-8-3-2-4-21-8/h5,8H,2-4,6H2,1H3,(H,19,20)(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFVIFSASRRCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)



![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169462.png)

![[4-(Cyclopropylmethoxy)phenyl]methanamine](/img/structure/B3169470.png)
![5,7-Bis(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3169477.png)

